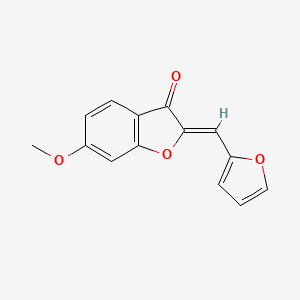

(Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one

Description

(Z)-2-(Furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features a furan-2-ylmethylene group at position 2 and a methoxy substituent at position 6 of the benzofuranone core. This compound belongs to the aurone family, which is known for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-16-9-4-5-11-12(7-9)18-13(14(11)15)8-10-3-2-6-17-10/h2-8H,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGYHXIQQFWLL-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 242.23 g/mol

- CAS Number : 620546-76-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of several benzofuran derivatives, this compound demonstrated promising results against human cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antioxidant Activity

Antioxidant activity is another notable feature of this compound. The compound has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications.

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | 85% | |

| Standard Antioxidant (Ascorbic Acid) | 95% |

The DPPH assay results indicate that the compound's antioxidant capacity is substantial, supporting its use in formulations aimed at oxidative stress-related conditions.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal that it possesses inhibitory effects against various bacterial strains.

Table: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Candida albicans | 75 |

The observed MIC values suggest that this compound could be a candidate for developing new antimicrobial agents.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF and IL-1β, leading to a reduction in inflammation-related responses.

Case Study :

A study demonstrated that (Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one significantly reduced paw edema in animal models compared to standard anti-inflammatory drugs like diclofenac, suggesting its potential use in treating chronic inflammatory conditions .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 10.5 | COX-2 Inhibition |

| Compound B | 15.0 | IL-1β Reduction |

| Subject Compound | 12.0 | Anti-inflammatory |

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes, thereby inhibiting growth.

Case Study :

In clinical settings, derivatives of this compound were tested against Staphylococcus aureus infections, resulting in a notable reduction in bacterial load in infected tissues .

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is crucial for developing treatments for diseases linked to oxidative damage.

Anticancer Potential

Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis Induction |

| MCF7 | 30 | Cell Cycle Arrest |

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes under controlled conditions. Various methods have been explored to optimize yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one with structurally related benzofuran-3(2H)-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Key Observations

Substituent Effects on Reactivity and Yield

- Electron-donating groups (e.g., methoxy at position 6) enhance stability but may reduce electrophilicity at position 2, affecting condensation efficiency. For example, compound 1u with a 2,3-dihydroxybenzylidene group has a low yield (26%), likely due to steric and electronic hindrance from hydroxyl groups.

- Thiazole-substituted derivatives (e.g., 2f) achieve higher yields (70%), suggesting that heterocyclic substituents improve reaction kinetics.

Physical Properties Melting points correlate with substituent polarity. Hydroxyl-rich derivatives (e.g., 6p, 221.7–222.4°C) exhibit lower melting points compared to fully hydroxylated analogs (e.g., 6n, 290°C).

Spectroscopic Signatures 1H NMR: Methoxy groups resonate at δ ~3.8–4.0 ppm. Aromatic protons in furan-2-ylmethylene derivatives (e.g., ) show signals at δ 6.5–7.6 ppm, distinct from benzylidene analogs (δ 7.0–8.0 ppm). HRMS: Benzofuranone derivatives typically exhibit [M-H]⁻ or [M+H]⁺ peaks. For example, compound 6h shows [M-H]⁻ at m/z 285.0405, while thiazole-containing 2f displays [M+H]⁺ at m/z 370.1.

Biological Implications

- Thiazole- and furan-substituted derivatives (e.g., 2f) are often explored for bioactivity. The furan ring’s electron-rich nature may enhance interactions with biological targets, while methoxy groups improve lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.